N-cyclopropylazetidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
N-cyclopropylazetidin-3-amine |
InChI |
InChI=1S/C6H12N2/c1-2-5(1)8-6-3-7-4-6/h5-8H,1-4H2 |
InChI Key |
SLWQLPVWFAWQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Azetidine Derivatives
Azetidine-3-amine derivatives react with cyclopropyl-containing electrophiles under basic conditions. For example, N-benzylazetidin-3-amine can undergo debenzylation followed by alkylation with cyclopropyl bromide:
$$
\text{Azetidin-3-amine} + \text{Cyclopropyl bromide} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}
$$
Conditions :
Gabriel Synthesis
The Gabriel method avoids direct handling of ammonia by using phthalimide as a masked amine source. Cyclopropyl groups are introduced via alkylation of potassium phthalimide, followed by hydrolysis:
$$
\text{Phthalimide-K}^+ + \text{Azetidin-3-yl halide} \rightarrow \text{N-Cyclopropylphthalimide} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$
Conditions :
Reductive Amination
Reductive amination converts aldehydes/ketones into amines using reducing agents. For this compound, this method involves condensing azetidin-3-one with cyclopropylamine:
$$
\text{Azetidin-3-one} + \text{Cyclopropylamine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$
Conditions :
- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
- Solvent: Methanol or ethanol
- pH: Buffered to 6–7 using acetic acid
- Yield: 70–82%
Advantages :
- High stereoselectivity
- Mild conditions suitable for acid-sensitive substrates
Cyclization Strategies
Cyclization of linear precursors is a versatile route to construct the azetidine ring while introducing the cyclopropyl moiety.
Ring-Closing Metathesis (RCM)
Olefin metathesis catalyzed by Grubbs catalysts forms the azetidine ring from diene precursors:
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs catalyst}} \text{Azetidine intermediate} \xrightarrow{\text{Cyclopropanation}} \text{this compound}
$$
Conditions :
Intramolecular SN2 Cyclization
Linear amines with adjacent leaving groups undergo cyclization:
$$
\text{3-Chloropropylcyclopropylamine} \xrightarrow{\text{Base}} \text{this compound}
$$
Conditions :
Catalytic Cross-Coupling Methods
Transition-metal catalysis enables precise functionalization of azetidine rings.
Suzuki-Miyaura Coupling
Bromoazetidine derivatives react with cyclopropylboronic acids:
$$
\text{3-Bromoazetidine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{this compound}
$$
Conditions :
Aza-Michael Addition
NH-heterocycles undergo conjugate addition to α,β-unsaturated esters, followed by cyclization:
$$
\text{Methyl 2-(azetidin-3-ylidene)acetate} + \text{Cyclopropylamine} \xrightarrow{\text{IRED}} \text{this compound}
$$
Conditions :
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 50–75% | Simple setup, scalable | Requires pre-functionalized substrates |
| Reductive Amination | 70–82% | High stereocontrol | Sensitive to pH and moisture |
| Cyclization | 55–72% | Builds ring and substituent simultaneously | Risk of oligomerization |
| Catalytic Cross-Coupling | 65–76% | High functional group tolerance | Costly catalysts, stringent conditions |
Chemical Reactions Analysis
Nucleophilic Alkylation and Acylation
The secondary amine group in N-cyclopropylazetidin-3-amine readily undergoes N-alkylation and acylation (Fig. 1):
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) to form tertiary amines. For example, benzylation produces N-benzyl-N-cyclopropylazetidin-3-amine.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.
Example Reaction:
Conditions: Polar aprotic solvents (e.g., THF, DCM), room temperature, catalytic base (e.g., K
CO
).
Ring Expansion and Rearrangement
The cyclopropyl group participates in ring-expansion reactions under electrophilic or radical conditions:
-
Nitrenium Ion Rearrangement : Photolysis generates nitrenium ions that undergo cyclopropyl ring expansion to form N-azetium ions (e.g., N-biphenylazetium ion) .
-
Ethylene Elimination : In methanol, ring-opening forms iminium intermediates, followed by elimination to yield isonitriles .
Key Pathway (Fig. 2):
Conditions: Methanol solvent, ambient temperature, photolytic initiation .
Aza-Michael Addition
The amine acts as a nucleophile in aza-Michael additions with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate):
Example Reaction:
Conditions: Catalytic DBU, THF, 0°C to RT .
Radical-Mediated Cross-Coupling
Participates in C(sp
)-H/N-H cross-coupling with nitroarenes under transition metal-free conditions:
-
Generates nitrogen radicals that couple with electron-deficient aromatics to form 4-nitro-N-arylamines .
Mechanism (Fig. 3):
-
Radical generation via oxidation.
-
Coupling with nitrobenzene at the para-position.
Conditions: DMSO solvent, O
as oxidant, 50°C .
Oxidation and Stability
Scientific Research Applications
сосредо N-cyclopropylazetidin-3-amine is a chemical compound with applications in scientific research, including anti-inflammatory drug development and treatment of neurodegenerative diseases . Azetidines, like this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Scientific Research Applications
- Anti-Inflammatory Drug Development N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3 is a promising candidate for anti-inflammatory drugs because of its high potency and selectivity for human neutrophil elastase (HNE) inhibition. It has demonstrated anti-inflammatory properties in in vitro and in vivo models, reducing pro-inflammatory cytokines and neutrophil infiltration.
- Antibacterial Agent N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]azetidine-3-carboxamide (CTPI-2) exhibits antibacterial activity against Gram-negative and Gram-positive bacteria, including multidrug-resistant strains, suggesting its potential as a novel antibacterial agent.
- Treatment of Neurodegenerative Diseases Kinase inhibitors, including this compound, can treat neurodegenerative diseases associated with inflammation, such as Alzheimer’s, Huntington’s, Parkinson’s, amyotrophic lateral sclerosis (ALS), and spinal muscular atrophy (SMA) . They can also be used to treat conditions such as deafness, glaucoma, organ failure, and certain cancers .
- Applications of Azetidines Azetidines are key motifs in synthesizing antimalarial compounds and have shown potential as lead compounds for treating cryptosporidiosis .
Safety and Toxicity
Safety studies of CTPI-2 in animal models have not shown any significant adverse effects or toxicity at doses up to 100 mg/kg/day. It exhibits a favorable pharmacokinetic profile with good oral bioavailability and a half-life of 4-5 hours in rats and mice. More toxicological studies are required to evaluate potential side effects in humans fully.
Potential Implications
Mechanism of Action
The mechanism of action of N-cyclopropylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure contributes to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclopropylazetidin-3-amine with four structurally related cyclopropylamine derivatives (Table 1). Key differences lie in substituent groups, synthesis methods, and physicochemical properties.
Structural Analysis
- Backbone Diversity : While this compound contains an azetidine ring, other compounds feature aromatic (e.g., pyridinyl in ), heterocyclic (pyrrolidinyl in ), or halogenated (3-chlorobenzyl in ) substituents. These groups modulate solubility, polarity, and steric bulk.
- Salt Form : this compound is stabilized as a bis(trifluoroacetic acid) salt, enhancing its solubility in polar solvents compared to the free-base forms of analogs .
Research Findings and Characterization
Physicochemical Data
Biological Activity
N-cyclopropylazetidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to an azetidine ring, which contributes to its unique chemical properties. The structure can be represented as follows:
This compound has been studied for its role as an inhibitor of various enzymes and receptors. One significant area of research involves its inhibition of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase (NAALADase), which is crucial for the metabolism of neuropeptides such as N-acetyl-aspartylglutamate (NAAG) . Inhibition of this enzyme may have therapeutic implications in neurological disorders characterized by dysregulated glutamate levels.
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Neuroprotective Effects : By inhibiting NAALADase, this compound may protect against excitotoxicity associated with elevated glutamate levels.
- Antitumor Activity : Preliminary studies suggest that derivatives of cyclopropylamines can exhibit antitumor properties, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis .
Study 1: Inhibition of NAALADase
A study demonstrated that this compound derivatives showed significant inhibition of NAALADase with a Ki value indicating high potency. The most potent derivative exhibited a Ki value of 0.275 nM, which is considerably more effective than previously reported inhibitors .
Study 2: Antitumor Potential
In another investigation, the compound was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that it could induce apoptosis in cells resistant to conventional therapies, suggesting potential use in overcoming drug resistance in cancer treatment .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (breast cancer) | 5.0 | Apoptosis |
| A549 (lung cancer) | 4.5 | Cytotoxicity |
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other compounds exhibiting similar mechanisms:
| Compound | Target Enzyme | Ki (nM) | Biological Activity |
|---|---|---|---|
| This compound | NAALADase | 0.275 | Neuroprotective, potential antitumor |
| SGC-iMLLT | ENL YEATS domain | 129 | Selective inhibitor for leukemia |
| SR-0813 | ENL YEATS domain | 30 | Rapid degradation limits efficacy |
Q & A
Q. What are the key synthetic routes for N-cyclopropylazetidin-3-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common synthetic approach involves coupling cyclopropanamine derivatives with azetidine precursors. For example, copper(I)-catalyzed reactions in DMSO at 35°C for 48 hours yielded 17.9% product after purification via gradient chromatography (ethyl acetate/hexane) . Optimization strategies include:
- Catalyst screening : Compare copper(I) bromide with palladium catalysts for improved regioselectivity.
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility.
- Temperature modulation : Explore microwave-assisted synthesis to reduce reaction time.
Table: Reaction Optimization Parameters
| Parameter | Typical Range | Optimal Value (Example) |
|---|---|---|
| Temperature | 30–80°C | 35°C |
| Catalyst Loading | 5–10 mol% | 5 mol% CuBr |
| Reaction Time | 24–72 hrs | 48 hrs |
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Cyclopropyl protons appear as a multiplet at δ 0.5–1.5 ppm; azetidine ring protons resonate at δ 3.5–4.0 ppm .
- ¹³C NMR : Cyclopropane carbons appear at δ 6–12 ppm, while the azetidine carbons show signals near δ 50–60 ppm .
- HRMS (ESI) : Confirm molecular weight with m/z 215 [M+H]⁺ (observed in structurally similar compounds) .
- IR Spectroscopy : Secondary amine N–H stretches appear near 3298 cm⁻¹ .
Advanced Research Questions
Q. How can computational chemistry methods enhance the rational design of this compound derivatives with improved pharmacological properties?
- Methodological Answer :
- Machine Learning (ML) : Platforms like LabMate.AI predict reaction outcomes by training on azetidine derivative datasets. For example, ML models can prioritize substituents that enhance metabolic stability .
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring formation, guiding catalyst selection .
- Molecular Dynamics (MD) : Simulate membrane permeability of derivatives by analyzing interactions with lipid bilayers.
Q. What analytical strategies are recommended for detecting and quantifying potential nitrosamine impurities in this compound batches?
- Methodological Answer :
- Sample Preparation : Use acidic extraction (pH 3) to isolate secondary amines prone to nitrosation .
- LC-HRMS : Employ a zwitterionic HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) with photodiode array detection.
- Validation : Follow EMA protocols, focusing on nitrosating agents (e.g., nitrites) in raw materials .
Table: Key Impurity Monitoring Parameters
| Analyte | Column | LOD (ppb) | Reference Standard |
|---|---|---|---|
| NDMA | HILIC | 0.5 | N-Nitrosodimethylamine |
Q. How should researchers approach structural modifications of this compound to enhance metabolic stability while maintaining target affinity?
- Methodological Answer :
- Isosteric Replacement : Substitute cyclopropyl with bicyclo[1.1.1]pentane to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Introduce deuterium at α-positions of the azetidine ring to slow metabolism.
- Pharmacophore Retention : Preserve the 3-amine group for hydrogen bonding with biological targets (e.g., GPCRs) .
Q. What are the critical considerations when designing stability studies for this compound under different pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C) and monitor cyclopropane ring opening via GC-MS.
- Thermal Stress Testing : Heat samples to 60°C for 14 days; analyze azetidine oxidation byproducts via HPLC-UV.
- Nitrosation Risk Assessment : Use Arrhenius modeling to predict shelf-life under nitrosating conditions (e.g., presence of secondary amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
